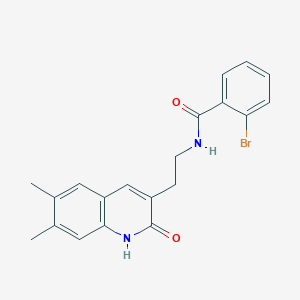

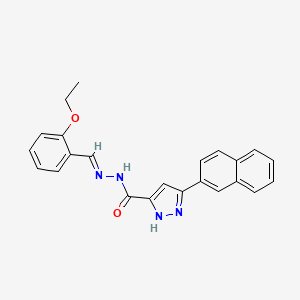

2-bromo-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

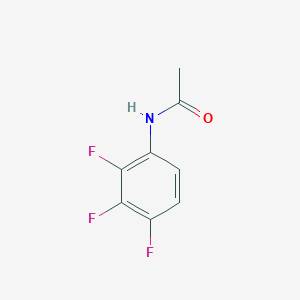

The compound “2-bromo-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The molecule also contains a quinoline ring, which is a heterocyclic aromatic organic compound with diverse applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a quinoline ring via an ethyl linker. The bromine atom on the benzamide ring is a significant feature, as halogens are often used in medicinal chemistry to improve the activity of pharmaceuticals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and could influence its solubility and stability .科学的研究の応用

Cobalt-Promoted Dimerization

The compound has been involved in research exploring the cobalt-promoted dimerization of benzamides, including aminoquinoline benzamides. This process, utilizing oxygen as a terminal oxidant, is significant in the development of methodologies for creating complex molecular structures in organic chemistry (Grigorjeva & Daugulis, 2015).

Ligands for σ Receptors

Studies have investigated the compound's role as a ligand for σ receptors. Its structural modifications, particularly in the amine portion, have been analyzed to understand its binding affinity and selectivity for σ1 and σ2 receptors. This research is pivotal in the development of drugs targeting these receptors, which are implicated in several neurological and psychiatric disorders (Xu, Lever, & Lever, 2007); (Fan, Lever, & Lever, 2011).

Antipsychotic Agents

Research into conformationally restricted analogues of certain benzamides, including the subject compound, has been conducted to explore their potential as antipsychotic agents. This involves evaluating their ability to bind to dopamine receptors, a critical factor in the effectiveness of antipsychotic medications (Norman, Kelley, & Hollingsworth, 1993).

Antiviral and Cytotoxic Activities

The compound has been a part of studies focusing on its antiviral and cytotoxic activities. This includes research on derivatives of the compound for their potential in combating viral infections like HIV and HSV (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Monoamine Oxidase Inhibitors

Some studies have synthesized derivatives of the compound to investigate their properties as monoamine oxidase inhibitors, a class of drugs used primarily in the treatment of depression and Parkinson's disease (Misra, Dwivedi, & Parmar, 1980).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their broad range of biological activities .

Mode of Action

It’s known that such compounds can bind with high affinity to multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

特性

IUPAC Name |

2-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2/c1-12-9-15-11-14(19(24)23-18(15)10-13(12)2)7-8-22-20(25)16-5-3-4-6-17(16)21/h3-6,9-11H,7-8H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZHSZXBBKNRRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2945940.png)

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2945948.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2945953.png)